6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one typically involves multiple steps. One common method includes the use of sodium hydride in tetrahydrofuran at 60°C, followed by the addition of chloroformic acid ethyl ester . The reaction is carried out under an inert atmosphere to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .
Scientific Research Applications
6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one involves its interaction with molecular targets such as the cytochrome bc1 complex. This interaction inhibits the reductive (Qi) site of the complex, disrupting the electron transport chain and leading to the death of the target organism . The compound’s unique structure allows it to bind effectively to these molecular targets, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
ELQ-300: This compound is a bioavailable antimalarial agent that also targets the cytochrome bc1 complex.
Quinoline Derivatives: Other quinoline derivatives share similar structural features and biological activities.
Uniqueness
6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one is unique due to its trifluoromethoxyphenoxy group, which enhances its binding affinity and specificity for the cytochrome bc1 complex . This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H25ClF3NO4 |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C24H25ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-10,13,18-22,29H,11-12H2,1-2H3 |
InChI Key |
RNWSJJVRVJYMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C2CC(C(CC2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.